Butyl(methylidyne)azanium

Physical Organic Chemistry Reaction Kinetics Isocyanide Chemistry

Butyl(methylidyne)azanium (CAS not assigned; molecular formula C5H10N+, exact mass 84.081324 g/mol) is a short-chain N-alkylnitrilium ion belonging to the protonated isocyanide subclass. The compound is formally described as an azanium cation bearing n‑butyl and methylidyne substituents on the nitrogen center.

Molecular Formula C5H10N+
Molecular Weight 84.14 g/mol
Cat. No. B12061278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(methylidyne)azanium
Molecular FormulaC5H10N+
Molecular Weight84.14 g/mol
Structural Identifiers
SMILESCCCC[N+]#C
InChIInChI=1S/C5H10N/c1-3-4-5-6-2/h2H,3-5H2,1H3/q+1
InChIKeyLGFPDDKHVBSPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl(methylidyne)azanium for Research Procurement: Core Identity & Physicochemical Profile


Butyl(methylidyne)azanium (CAS not assigned; molecular formula C5H10N+, exact mass 84.081324 g/mol) is a short-chain N-alkylnitrilium ion belonging to the protonated isocyanide subclass [1]. The compound is formally described as an azanium cation bearing n‑butyl and methylidyne substituents on the nitrogen center. Its spectral identity, including 1H NMR, is validated in the KnowItAll NMR Spectral Library, and its InChI (InChI=1S/C5H10N/c1‑3‑4‑5‑6‑2/h2H,3‑5H2,1H3/q+1) is publicly registered [1]. This reactive cationic species is primarily encountered as a transient intermediate or as a stabilized ligand in organometallic chemistry, rather than as a shelf-stable neat compound [2]. Because the nitrilium core governs both electrophilic reactivity and hydrolytic lability, even subtle changes in the N‑alkyl chain fundamentally alter its kinetic stability and synthetic utility.

Why Closely Related N‑Alkylnitrilium Ions Cannot Substitute for Butyl(methylidyne)azanium


Generic substitution among C1–C6 N‑alkylnitrilium ions is contraindicated because the N‑alkyl chain length dictates the nitrilium ion’s pKa, hydrolysis rate, and electrophilic partitioning in multicomponent reactions [1]. For a representative analogue, the N‑cyclohexylnitrilium ion exhibits a pKa of 0.86 ± 0.05, and the rate‑determining step of its hydrolysis is water attack on the electron‑deficient carbon of the protonated isocyanide [1]. The n‑butyl derivative is expected to show a distinct proton affinity and steric profile that influence both reaction kinetics and the selectivity of downstream transformations such as nucleophilic addition, cycloaddition, or metal‑coordination events. Consequently, sourcing butyl(methylidyne)azanium specifically—rather than a longer‑chain or branched‑chain analogue—is essential for reproducing published experimental outcomes or for designing structure‑activity relationship studies around the C4 chain.

Quantitative Performance Evidence for Butyl(methylidyne)azanium Procurement Decisions


Comparative pKa and Hydrolysis Kinetics of N‑Alkylnitrilium Ions

Direct head‑to‑head pKa or hydrolysis rate data for butyl(methylidyne)azanium versus its closest analogues (ethyl, cyclohexyl, tert‑butyl) are not yet available in the peer‑reviewed or patent literature. The nearest comparator with a published quantitative value is the N‑cyclohexylnitrilium ion, which exhibits a pKa of 0.86 ± 0.05 and undergoes hydrolysis via a specific‑acid/general‑base mechanism involving rate‑determining water attack on the protonated isocyanide carbon [1]. The n‑butyl congener is expected to display a higher pKa and slower hydrolysis than the tert‑butyl analogue, consistent with the electron‑donating ability of the linear alkyl chain, but no measured constants exist to confirm this. This evidence gap must be considered when selecting a nitrilium ion for applications in which protonation state lifetime directly governs reaction yield or selectivity.

Physical Organic Chemistry Reaction Kinetics Isocyanide Chemistry

Spectroscopic Identity and Purity Verification Against Neutral Precursor

Butyl(methylidyne)azanium is distinguished from its neutral precursor, n‑butyl isocyanide, by a diagnostic 1H NMR signature cataloged in the KnowItAll reference library [1]. While n‑butyl isocyanide (CAS 2769‑64‑4) exhibits a characteristic NC resonance in 13C NMR and a parent ion at m/z 83.13, the protonated nitrilium ion displays a distinct set of resonances consistent with the C5H10N+ framework (exact mass 84.081324 Da) [1]. Procurement of the authentic protonated species—rather than the isocyanide—can be confirmed by matching the 1H NMR spectrum to the library reference, enabling quality control that generic alkylnitrilium sources cannot satisfy without batch‑specific documentation.

Analytical Chemistry Quality Control NMR Spectroscopy

Evidence Gap: Absence of Comparative In‑Class Potency or Stability Data

A systematic search of the primary research literature (PubMed, SciFinder, Google Scholar) and patents for the terms “butyl(methylidyne)azanium,” “N‑butylnitrilium,” and “protonated n‑butyl isocyanide” returned zero quantitative studies directly comparing this species to structural analogues in any biological, catalytic, or materials‑performance assay. In the absence of head‑to‑head or cross‑study comparable data, any procurement decision must rely on the spectroscopic identity verification described above and on the broader class‑level understanding of nitrilium ion reactivity [1]. Users who require validated performance metrics for a specific application (e.g., IC50 in a cellular assay or turnover frequency in catalysis) should commission bespoke comparative experiments prior to bulk procurement.

Evidence Gap Analysis Procurement Risk

Recommended Application Scenarios for Butyl(methylidyne)azanium in R&D Workflows


Organometallic Carbyne Complex Synthesis

The protonation of n‑butyl isocyanide to butyl(methylidyne)azanium is a key step for generating carbyne‑type ligands in low‑valent transition‑metal complexes (e.g., Mo, W, Re). The resulting nitrilium ion can rearrange to a metal‑carbyne species, enabling the study of alkyne metathesis catalysts or model compounds for Fischer‑Tropsch intermediates. Procurement of the pre‑formed nitrilium salt ensures stoichiometric control and avoids side reactions that may occur when the protonation is performed in situ with variable acid sources. [1]

Mechanistic Hydrolysis and Stability Studies

Butyl(methylidyne)azanium serves as a model substrate for investigating the acid‑catalyzed hydrolysis mechanism of isocyanides, where the rate‑determining step—nucleophilic water attack on the electron‑deficient nitrilium carbon—can be monitored spectrophotometrically. Its C4 chain provides a balance between aqueous solubility and hydrophobic surface interactions, making it a useful comparator for structure‑reactivity studies alongside N‑cyclohexylnitrilium (pKa 0.86) and N‑tert‑butylnitrilium ions. [1]

Multicomponent Reaction (MCR) Intermediate Generation

Protonated isocyanides, including butyl(methylidyne)azanium, are electrophilic intermediates in isocyanide‑based multicomponent reactions (e.g., Ugi, Passerini variants). The stability and electrophilicity of the nitrilium ion influence the selectivity of the α‑addition step. Sourcing the authentic protonated form can improve reproducibility in library synthesis where a defined nitrilium counterion is required for consistent reaction kinetics. [1]

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